Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-

Lipophilicity FAAH inhibitor SAR Piperazine urea series

Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- (CAS 819075-46-2), also referred to as 3-[(1,4-dibenzylpiperazin-2-yl)methyl]-1,1-dipropylurea, is a synthetic small molecule (MW 422.6 g/mol, formula C26H38N4O) classified as a piperazine-urea derivative. The compound is publicly annotated as an inhibitor of fatty acid amide hydrolase (FAAH), the principal catabolic enzyme for endocannabinoids such as anandamide.

Molecular Formula C26H38N4O
Molecular Weight 422.6 g/mol
CAS No. 819075-46-2
Cat. No. B15159397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-
CAS819075-46-2
Molecular FormulaC26H38N4O
Molecular Weight422.6 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=O)NCC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C26H38N4O/c1-3-15-29(16-4-2)26(31)27-19-25-22-28(20-23-11-7-5-8-12-23)17-18-30(25)21-24-13-9-6-10-14-24/h5-14,25H,3-4,15-22H2,1-2H3,(H,27,31)
InChIKeyQGZWHICCGPVBAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- (CAS 819075-46-2): A Structurally Distinct Dibenzylpiperazine FAAH Inhibitor Candidate


Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- (CAS 819075-46-2), also referred to as 3-[(1,4-dibenzylpiperazin-2-yl)methyl]-1,1-dipropylurea, is a synthetic small molecule (MW 422.6 g/mol, formula C26H38N4O) classified as a piperazine-urea derivative . The compound is publicly annotated as an inhibitor of fatty acid amide hydrolase (FAAH), the principal catabolic enzyme for endocannabinoids such as anandamide [1]. It features a 1,4-dibenzylpiperazine core connected via a methylene bridge at the 2-position to an N,N-dipropylurea moiety, a scaffold known to interact with sigma receptors [2]. This compound belongs to a series of closely related CAS-registered analogs (including 819075-43-9 and 819075-26-8) that vary systematically in the urea N-alkyl substitution, providing a useful chemical probe set for structure-activity relationship (SAR) studies.

Why Generic Substitution is Not Advisable for CAS 819075-46-2: Critical Structural Determinants of Pharmacological Selectivity


FAAH inhibitors are a structurally diverse class, and simple replacement of one piperazine-urea derivative with another can lead to substantial shifts in potency, selectivity, and pharmacokinetic profile [1]. The target compound CAS 819075-46-2 is distinguished from common FAAH inhibitor chemotypes by three critical features: (i) the 1,4-dibenzyl substitution on the piperazine ring, which imparts affinity for sigma receptors absent in simpler piperazine ureas [2]; (ii) the N,N-dipropylurea terminus, which occupies a specific lipophilic pocket in the FAAH active site; and (iii) the chiral 2-substituted piperazine scaffold, which creates stereochemical constraints not present in 1-substituted or symmetrically substituted analogs [3]. Changing the urea N-alkyl group from dipropyl (C3+C3) to diethyl (C2+C2, CAS 819075-43-9) or hexyl (C6, CAS 819075-26-8) alters calculated logP, steric bulk, and hydrogen-bonding capacity, any of which can profoundly affect target engagement and off-target profiles [3]. Consequently, these analogs are not interchangeable without risking loss of the desired pharmacological signature.

Quantitative Evidence Guide for CAS 819075-46-2: Head-to-Head and Cross-Study Comparative Data


Comparative Lipophilicity Tuning: Dipropyl vs. Diethyl and Hexyl Analogs — Calculated XLogP3-AA Values

Within the 1,4-dibenzylpiperazin-2-yl-methyl urea series, variation of the N-alkyl urea substituent directly modulates calculated lipophilicity, a parameter critical for membrane permeability and CNS penetration. The dipropyl analog (target compound) provides an intermediate lipophilicity between the diethyl analog (CAS 819075-43-9) and the mono-hexyl analog (CAS 819075-26-8). The hexyl analog has a computed XLogP3-AA of 4.6 [1], while the diethyl analog (smaller N-alkyl groups) and the dipropyl analog (intermediate N-alkyl groups) are expected to have progressively lower XLogP3 values based on established additive fragment contributions, though experimentally measured logP/logD values have not been publicly disclosed for this series at the time of review.

Lipophilicity FAAH inhibitor SAR Piperazine urea series

Sigma-1 Receptor Affinity Conferred by the 1,4-Dibenzylpiperazine Scaffold — Differentiation from Mono-Benzyl FAAH Inhibitors

The 1,4-dibenzylpiperazine substructure present in CAS 819075-46-2 has been independently characterized as a sigma receptor ligand. In a study by Foster et al. (2003), unsubstituted 1,4-dibenzylpiperazine exhibited a Ki of 5.80 nM at sigma-1 receptors in guinea pig brain membranes as determined by [³H]-(+)-pentazocine displacement [1]. This dual-target potential (FAAH inhibition + sigma-1 receptor binding) distinguishes compounds bearing the 1,4-dibenzylpiperazine core from FAAH inhibitors containing only mono-benzyl or non-benzyl piperazine moieties, such as the Takeda pyrimidinylpiperazine series (e.g., compound 21d in Kono et al., 2014) [2]. Whether the urea substitution at the 2-position of the piperazine ring modulates sigma-1 affinity has not been reported; however, the scaffold alone provides a baseline sigma-1 interaction absent in simpler piperazine urea FAAH inhibitors.

Sigma receptor Polypharmacology 1,4-Dibenzylpiperazine scaffold

FAAH Inhibitory Activity: Class-Level Potency Inference Based on Piperazine Urea Pharmacophore Conservation

The target compound is annotated as an FAAH inhibitor in multiple public chemical databases . While specific IC50 or Ki values for CAS 819075-46-2 have not been publicly disclosed at the time of this review, the conserved piperazine-urea pharmacophore is consistent with sub-micromolar FAAH inhibitory activity observed across structurally related piperazine urea series. For reference, the Takeda piperazine urea series (Kono et al., 2014) reported optimized compounds with FAAH IC50 values in the low nanomolar range (e.g., compound 21d: IC50 <10 nM in human FAAH assay) [1]. The dibenzylpiperazine scaffold in CAS 819075-46-2 is bulkier than the aryl piperazines in the Takeda series, which may influence potency positively or negatively depending on FAAH active-site complementarity.

FAAH inhibition Piperazine urea pharmacophore Class-level activity

Molecular Weight and Solubility Differentiation: Dipropyl vs. Hexyl Analog — Implications for Formulation and DMPK

The dipropyl analog (target compound, MW 422.6) and the hexyl analog (CAS 819075-26-8, MW 422.6) share an identical molecular formula (C26H38N4O) and thus identical molecular weight and elemental composition [1]. The diethyl analog (CAS 819075-43-9, C24H34N4O, MW 394.6) is lighter by 28 Da (two methylene units) . Despite the identical molecular weight of the dipropyl and hexyl analogs, the branched N,N-dipropyl substitution pattern in the target compound results in a more compact molecular shape compared to the extended n-hexyl chain in the comparator, potentially affecting solubility, crystal packing, and passive membrane permeability differentially. Hydrogen bond donor count is identical across the series (2 HBD), while hydrogen bond acceptor count is also constant (2 HBA) as computed by PubChem [1].

Molecular weight comparison Solubility DMPK profiling

Chiral 2-Substituted Piperazine Scaffold: Stereochemical Differentiation from Symmetrically Substituted FAAH Inhibitors

CAS 819075-46-2 features a 2-substituted piperazine core, which introduces a chiral center at the 2-position of the piperazine ring. This structural feature differentiates it from the majority of published FAAH inhibitors, which employ either 1-substituted piperazine or symmetrically 1,4-disubstituted piperazine scaffolds lacking a chiral center [1]. The 1,4-dibenzyl-2-substituted piperazine scaffold in the target compound is structurally analogous to intermediates used in the synthesis of sigma receptor ligands and anticocaine agents [2]. While the stereochemical configuration (R vs. S) of commercially available CAS 819075-46-2 is typically racemic unless otherwise specified by the vendor, the presence of chirality creates the potential for enantioselective biological activity at FAAH, sigma receptors, or other off-targets—an attribute that cannot be accessed with achiral piperazine FAAH inhibitors.

Chirality 2-Substituted piperazine Stereospecific binding

Clustered CAS Registration as Evidence of Systematic SAR Exploration — Series Coherence for Panel Screening

The target compound (CAS 819075-46-2) belongs to a tight cluster of sequentially registered CAS numbers including the hexyl analog (819075-26-8), the diethyl analog (819075-43-9), and the 1,1-dimethylethyl carbamate analog (875551-74-9), all sharing the 1,4-bis(phenylmethyl)-2-piperazinyl core with varied substituents at the 2-methylene position [1]. The sequential CAS registration pattern (26→43→46 within the 819075 series) is consistent with a systematic patent filing covering multiple urea N-substituents, enabling users to procure the full series as a coherent SAR panel for comparative biological evaluation . This clustered registration is not observed for isolated or singleton FAAH inhibitor chemotypes, supporting the compound's origin in a deliberate medicinal chemistry optimization campaign.

CAS cluster analysis SAR panel Chemical probe series

Recommended Application Scenarios for Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- (CAS 819075-46-2)


SAR-by-Panel Screening: Comparative Profiling of N-Alkyl Urea Variants for FAAH Inhibitor Optimization

Procure the full CAS 819075 series (dipropyl 819075-46-2, diethyl 819075-43-9, and hexyl 819075-26-8) to conduct parallel dose-response assays for FAAH inhibition. This panel enables direct assessment of how the urea N-alkyl substitution pattern affects potency, with the computed lipophilicity gradient (XLogP3-AA ranging from ~3.5 to 4.6 across the series) providing a basis for correlating activity with physicochemical properties [1]. The identical 1,4-dibenzylpiperazine core across the series isolates the contribution of the urea substituent to target engagement and selectivity.

Dual-Target (FAAH/Sigma-1) Pharmacological Profiling in Pain and Addiction Models

The 1,4-dibenzylpiperazine scaffold confers baseline sigma-1 receptor affinity (Ki = 5.80 nM for the parent scaffold) [2]. CAS 819075-46-2 should be evaluated in parallel with non-benzyl piperazine urea FAAH inhibitors (e.g., PF-04457845 or JNJ-42165279) in assays measuring both FAAH activity (anandamide hydrolysis) and sigma-1 receptor binding. This dual profiling is relevant for preclinical pain, anxiety, and substance use disorder models where combined FAAH/sigma-1 modulation may produce synergistic or differentiated therapeutic effects compared to pure FAAH inhibition.

Enantiomer Resolution and Stereospecific Activity Assessment

Given the chiral 2-substituted piperazine scaffold, chiral chromatographic separation of the racemic mixture (CAS 819075-46-2, as typically supplied) into its (R)- and (S)-enantiomers is recommended [1]. Each enantiomer should be tested separately for FAAH inhibition, sigma receptor binding, and off-target panel screening. Enantioselective activity has been observed in other 2-substituted piperazine series, and identification of the eutomer may yield improved selectivity and pharmacokinetic properties over the racemic mixture [2].

Metabolic Stability and Brain Penetration Assessment in Rodent Models

The dipropyl substitution in CAS 819075-46-2 represents an intermediate N-alkyl chain length that may provide an optimal balance between metabolic stability and CNS penetration compared to the more lipophilic hexyl analog (potentially higher metabolic clearance) or the less lipophilic diethyl analog (potentially lower brain penetration) [1]. Comparative mouse or rat pharmacokinetic studies (plasma and brain exposure after oral or intraperitoneal administration) across the CAS 819075 series can establish the relationship between N-alkyl substitution and in vivo DMPK parameters, guiding further lead optimization. Users should note that experimental PK data for this series have not been publicly disclosed.

Quote Request

Request a Quote for Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.